![molecular formula C19H22N2O B3045918 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- CAS No. 1161-22-4](/img/structure/B3045918.png)

2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]-

説明

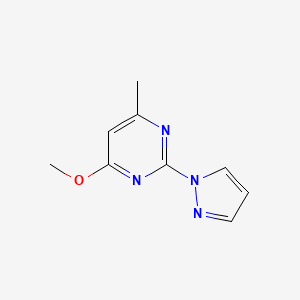

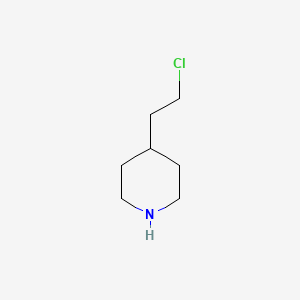

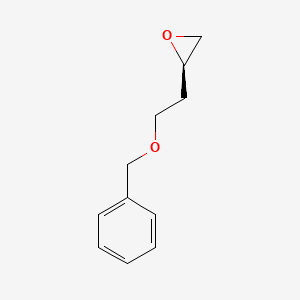

2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- , also known as DPNP , is a chalcone derivative. Chalcones are a class of compounds with strong electron donor-acceptor interactions, where donor and acceptor moieties are separated by a keto-vinyl bridge. DPNP contains a donor-acceptor group and exhibits intramolecular charge transfer (ICT) properties. These properties make it interesting for various applications, including sensing, organic light-emitting diodes, lasers, and fluorescent dyes .

Molecular Structure Analysis

DPNP’s molecular formula is C₁₇H₁₆N₂O₃ , with an average mass of 296.32 Da . The compound consists of a central propenone (2-propen-1-one) core linked to two phenyl rings, each containing a dimethylamino group. The molecular structure plays a crucial role in its photophysical properties and reactivity .

Chemical Reactions Analysis

DPNP’s chemical reactivity depends on its electron donor-acceptor character. It can participate in various reactions, including nucleophilic additions, condensations, and cyclizations. Investigating its reactivity with different nucleophiles and electrophiles provides insights into its synthetic versatility and potential applications .

Physical And Chemical Properties Analysis

- Absorption and Emission Spectra : DPNP exhibits significant red shifts in its emission spectrum compared to the absorption spectrum as solvent polarity increases. This indicates a higher dipole moment in the excited state than in the ground state .

- Fluorescence Quenching : DPNP interacts with colloidal silver nanoparticles (AgNPs), leading to fluorescence quenching. Dynamic quenching and energy transfer play a major role in this process .

作用機序

The mechanism of action for DPNP likely involves intramolecular charge transfer (ICT) between the donor and acceptor moieties. Upon excitation, the compound undergoes a change in dipole moment, leading to fluorescence emission. Understanding this mechanism aids in designing efficient fluorescent probes or sensors .

特性

IUPAC Name |

(E)-1,3-bis[4-(dimethylamino)phenyl]prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O/c1-20(2)17-10-5-15(6-11-17)7-14-19(22)16-8-12-18(13-9-16)21(3)4/h5-14H,1-4H3/b14-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMNMPLJIWVXER-VGOFMYFVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1161-22-4 | |

| Record name | 2-Propen-1-one, 1,3-bis(4-(dimethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001161224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propen-1-one, 1,3-bis[4-(dimethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Phenyl-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B3045847.png)

![Benzoic acid, 4-[(triphenylphosphoranylidene)methyl]-, methyl ester](/img/structure/B3045849.png)

![2-bromo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B3045853.png)

![Ethanone, 1-(5-amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)-](/img/structure/B3045856.png)

![2,2,2-Trifluoro-N-[4-(2-hydroxyethyl)phenyl]acetamide](/img/structure/B3045858.png)